N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
The compound contains several functional groups including a 1,3,4-oxadiazole ring and a 1,4-dioxane ring. The presence of the 2,4-difluorophenyl group suggests that the compound may have interesting electronic properties due to the electron-withdrawing nature of the fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the oxadiazole and dioxane rings, as well as the difluorophenyl group. These groups could potentially influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole and dioxane rings, as well as the difluorophenyl group. The electron-withdrawing nature of the fluorine atoms could potentially make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the oxadiazole and dioxane rings, as well as the difluorophenyl group. For example, the presence of fluorine atoms could potentially increase the compound’s stability and lipophilicity .Scientific Research Applications
Antimicrobial Agents
Research into novel compounds derived from similar structures to N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has shown promising antimicrobial activities. A study by Jadhav et al. (2017) synthesized compounds characterized by 1H NMR, 13C NMR, and mass spectral analysis, which exhibited moderate to good activities against tested Gram-positive, Gram-negative bacterial strains as well as fungal strains, indicating potential applications in developing new antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).
Cholinesterase Inhibitors
The design of 5-aryl-1,3,4-oxadiazoles has been directed towards the development of acetyl- (AChE) and butyrylcholinesterase (BChE) inhibitors, compounds that could have therapeutic applications in treating conditions like dementias and myasthenia gravis. Pflégr et al. (2022) reported the synthesis of derivatives showing moderate dual inhibition against AChE and BChE, with some compounds displaying lower IC50 values against AChE than established drugs, illustrating the potential in neurodegenerative disease treatment (Pflégr, Štěpánková, Svrčková, Švarcová, Vinšová, & Krátký, 2022).
Anticancer Activity
Compounds related to this compound have been evaluated for their anticancer activity. Ravinaik et al. (2021) designed and synthesized a series of benzamides that exhibited moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer, suggesting a potential application in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target mammalian target of rapamycin (mtor), epidermal growth factor receptor (egfr), inducible nitric oxide synthase (inos), mitogen-activated protein 2 kinase 1 (map2k1), fibroblast growth factor receptor (fgfr), and transforming growth factor-β1 (tgfb1) .
Mode of Action
Similar compounds have been found to inhibit cytochrome p450 enzymes 51 (cyp51), which play a crucial role in maintaining the integrity and growth of fungal cell membranes .
Biochemical Pathways
Similar compounds have been found to affect pathways associated with cancer .
Result of Action
Similar compounds have been found to exhibit selective antiproliferative and cytotoxic preferences for certain cancer cell lines .
properties
IUPAC Name |
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O4/c14-7-1-2-8(9(15)5-7)12-17-18-13(22-12)16-11(19)10-6-20-3-4-21-10/h1-2,5-6H,3-4H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMXKMMRCMSPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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